molecular formula C6H11ClFNO B12999067 8-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride

8-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride

Cat. No.: B12999067
M. Wt: 167.61 g/mol
InChI Key: KDWHAUGTINBLTF-UHFFFAOYSA-N
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Description

8-Fluoro-5-oxa-2-azaspiro[34]octane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced spirocyclic amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

8-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 8-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to the inhibition or activation of specific pathways.

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride stands out due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C6H11ClFNO

Molecular Weight

167.61 g/mol

IUPAC Name

8-fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C6H10FNO.ClH/c7-5-1-2-9-6(5)3-8-4-6;/h5,8H,1-4H2;1H

InChI Key

KDWHAUGTINBLTF-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1F)CNC2.Cl

Origin of Product

United States

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